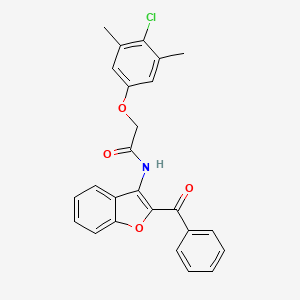

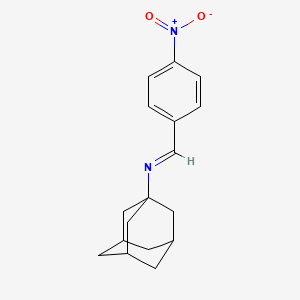

N-(1-adamantyl)-1-(4-nitrophenyl)methanimine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-adamantyl)-1-(4-nitrophenyl)methanimine, also known as ADMANIM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ADMANIM is a derivative of the adamantane family, which is a cyclic hydrocarbon that has been extensively studied for its pharmacological properties. ADMANIM has been found to possess unique properties that make it a promising candidate for the development of new drugs.

Aplicaciones Científicas De Investigación

Interaction with Nitrosochlorides and Azoles

Research has demonstrated that nitrosochlorides based on 2-alkylidene adamantanes and 1Н-azoles interact in a pyridine medium to produce α-azolyl oximes of the adamantane series through a conjugated 1,4-addition. This reaction forms in situ generated nitrosoalkenes acting as Michael acceptors, indicating potential applications in synthesizing specific adamantane derivatives with azole functionalities for various chemical studies and applications. The structural analysis of these compounds provides insights into their potential use in chemical synthesis and the development of materials with novel properties (Krasnikov et al., 2014).

Synthesis and Characterization of Schiff Bases

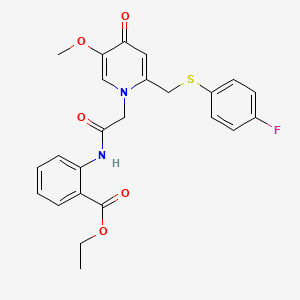

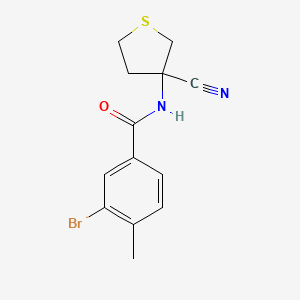

A study on the synthesis of Schiff bases involving N-(1-adamantyl)-1-(4-nitrophenyl)methanimine derivatives has highlighted their moderate antibacterial activities and selectivity against certain bacterial strains. Through solvent-free approaches, these compounds were synthesized and characterized, indicating their relevance in developing new antibacterial agents. The structural determination through single-crystal X-ray diffraction and the use of density functional theory (DFT) and molecular docking studies further elucidate their potential in medicinal chemistry and drug design (Yusuf et al., 2020).

Chemosensor Activity

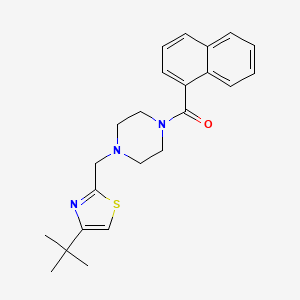

The compound has been explored for its chemosensor activity, particularly in the detection of lanthanide cations and fluoride, cyanide, and acetate anions. A specific study has shown that dialkoxy-substituted azomethines, derived from the condensation of о-nitrobenzaldehydes with anthracen-9-ylmethanamine, exhibit selective and efficient sensing capabilities for europium(III) cations and fluoride anions. This highlights the potential application of such compounds in developing sensitive and selective sensors for environmental monitoring and analytical chemistry (Tolpygin et al., 2017).

Propiedades

IUPAC Name |

N-(1-adamantyl)-1-(4-nitrophenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c20-19(21)16-3-1-12(2-4-16)11-18-17-8-13-5-14(9-17)7-15(6-13)10-17/h1-4,11,13-15H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPYBCMNDWXYSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N=CC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2882309.png)

![Tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2882320.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2882324.png)

![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2882328.png)